molecular formula C16H18BrN3O3S B2842501 3-(2-bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one CAS No. 2320467-50-1

3-(2-bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one

Cat. No.: B2842501
CAS No.: 2320467-50-1
M. Wt: 412.3
InChI Key: CPUXZZJFMWSUGP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule is a hybrid structure incorporating two pharmacologically significant moieties: an azetidin-2-one (β-lactam) ring and a 1-methyl-1H-imidazole group , linked via a sulfonyl bridge and a propanone chain to a 2-bromophenyl group. Azetidinone derivatives are well-known for their classic broad-spectrum antibiotic activities and are recognized as cholesterol absorption inhibitors and enzyme inhibitors . The imidazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent antibacterial properties, especially against serious infections caused by antibiotic-resistant bacteria . The specific arrangement of these components suggests potential for unique biological interactions. The compound is strictly intended for research applications in early drug discovery. Potential areas of investigation include, but are not limited to, the development of novel antibacterial agents targeting multi-drug resistant pathogens , and the exploration of its mechanism of action , which may involve enzyme inhibition or interference with bacterial cell wall synthesis, a trait associated with its β-lactam core . Researchers are encouraged to explore its full pharmacological profile. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3S/c1-19-9-8-18-16(19)24(22,23)13-10-20(11-13)15(21)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,13H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUXZZJFMWSUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Bromophenyl Group: The 2-bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Imidazolylsulfonyl Group: The imidazolylsulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the azetidine ring.

    Reduction: Reduction reactions could target the carbonyl group or the bromophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly in the modulation of neurotransmitter systems. Studies indicate that the imidazole ring can bind to metal ions, influencing enzymatic activities, while the azetidine structure may interact with neurotransmitter receptors, such as dopamine receptors. This suggests potential applications in treating neurodegenerative diseases and mood disorders.

Antimicrobial Activity

Research has shown that compounds containing imidazole and sulfonamide groups exhibit antimicrobial properties. Preliminary studies on similar compounds indicate that this specific structure may inhibit bacterial growth, making it a candidate for antibiotic development.

Cancer Research

The ability of the compound to modulate signaling pathways associated with cell proliferation and apoptosis positions it as a potential agent in cancer therapy. Its interactions with specific molecular targets could lead to the development of novel anticancer drugs.

Case Study 1: Neuropharmacological Effects

A study explored the effects of compounds similar to 3-(2-bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one on dopamine receptor activity. The results demonstrated that these compounds could act as both agonists and antagonists, suggesting their utility in treating conditions like schizophrenia and Parkinson's disease.

Case Study 2: Antimicrobial Screening

In a series of antimicrobial assays, derivatives of the compound were tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a new class of antibiotics.

Compound NameActivity TypeIC50 Value (µM)
This compoundNeurotransmitter ModulationTBD
Similar Imidazole DerivativeAntimicrobialTBD
Sulfonamide-based CompoundAnticancerTBD

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The azetidine ring and imidazole moiety are known to form hydrogen bonds and other interactions with biological macromolecules, which could contribute to its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related molecules:

Compound Name Structural Features Synthesis Highlights Key Properties/Findings Reference
Target Compound 2-bromophenyl, propan-1-one, 3-[(1-methylimidazol-2-yl)sulfonyl]azetidine Likely involves chlorosulfonation of imidazole and azetidine coupling (inferred) Hypothesized enhanced solubility due to sulfonyl group; untested bioactivity
3-(3-Bromophenyl)-1-imidazol-1-yl-propenone 3-bromophenyl, propenone, imidazole Condensation reaction; DFT-based analysis High nonlinear optical (NLO) response; computational study of electronic properties
1-[3-(Bromomethyl)phenyl]-1H-imidazole Bromomethylphenyl, imidazole Substitution reactions (benzyl bromide/NaOH) Intermediate for OLED materials; confirmed crystal structure
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-fluorophenyl, pyrazoline, carbaldehyde Cyclocondensation of chalcones Crystal structure resolved; potential as a scaffold for antitumor agents
1-(1-Methyl-1H-imidazol-2-yl)-3-(3-isopropylphenyl)propan-1-one 3-isopropylphenyl, propan-1-one, methylimidazole Multi-step substitution (details unspecified) Structural analog with potential flavoring applications; limited toxicity data
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 2-hydroxyphenyl, propan-1-one, pyridine Flavonoid-like synthesis Genotoxicity concerns in high-exposure scenarios (Class III structural alert)

Key Comparisons:

  • Bromophenyl vs. Fluorophenyl Substitution : The target’s 2-bromophenyl group may confer greater steric bulk and electron-withdrawing effects compared to 4-fluorophenyl derivatives (e.g., pyrazolines in ). Bromine’s larger atomic radius could influence crystal packing or binding interactions.
  • Sulfonyl-Azetidine vs. Imidazole-Propenone: The sulfonyl-azetidine moiety in the target contrasts with the imidazole-propenone group in .
  • Biological Potential: Pyrazoline derivatives (e.g., ) exhibit confirmed antitumor activity, while the target’s imidazole-sulfonyl-azetidine motif shares features with kinase inhibitors, though direct bioactivity data are lacking.
  • Toxicity Considerations: Structurally related propan-1-one derivatives (e.g., ) show genotoxicity risks at high exposures, suggesting the need for similar evaluations for the target compound.

Biological Activity

3-(2-bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one is a complex organic compound with significant pharmacological potential. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H22BrN3O3SC_{18}H_{22}BrN_3O_3S, with a molecular weight of approximately 426.35 g/mol. The structural components include:

  • Bromophenyl Group : Enhances reactivity and binding properties.
  • Imidazole Ring : Capable of coordinating with metal ions, influencing enzymatic activities.
  • Azetidine Moiety : May interact with neurotransmitter receptors, particularly dopamine receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Interaction : The imidazole ring's coordination with metal ions can modulate various signaling pathways. The azetidine ring's interaction with neurotransmitter receptors can influence neuropharmacological outcomes.
  • Pathway Modulation : Studies indicate that the compound can modulate signaling pathways associated with neurotransmitter systems, particularly those involving dopamine receptor agonism and antagonism, which are crucial in treating neurodegenerative diseases and psychiatric disorders.

Biological Activity Summary

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

Activity Type Description Source
Anticancer ActivityDemonstrated efficacy against multiple cancer cell lines, including MCF-7 and HT29.
Neuropharmacological EffectsExhibits potential as a dopamine receptor modulator, indicating possible use in treating Parkinson's disease.
Antimicrobial PropertiesSome derivatives show activity against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Recent studies have provided insights into the compound's biological effects:

  • Anticancer Studies : In vitro studies revealed that the compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer) with IC50 values indicating potency comparable to established chemotherapeutics .
  • Neuropharmacological Research : Investigations into the compound's interaction with dopamine receptors have shown promise in modulating dopaminergic signaling pathways, which could be beneficial in neurodegenerative conditions like Parkinson's disease .
  • Antimicrobial Activity : Some derivatives of the compound have been tested for their antimicrobial properties against various bacterial strains, showing effectiveness comparable to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the azetidine ring : Cyclization of a sulfonamide precursor (e.g., 1-methyl-1H-imidazole-2-sulfonyl chloride) with a primary amine under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling with the bromophenyl propanone moiety : A nucleophilic substitution or Suzuki-Miyaura cross-coupling reaction to attach the 2-bromophenyl group. Microwave-assisted synthesis may reduce reaction times .

  • Critical Conditions : Temperature control (reflux vs. room temperature), solvent selection (DMF for polar intermediates), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of sulfonyl chloride) to minimize by-products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), imidazole sulfonyl group (δ 7.5–8.5 ppm for aromatic protons), and propanone carbonyl (δ 200–210 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 465.98) and fragmentation patterns to validate the sulfonyl-azetidine linkage .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data to resolve electronic structure discrepancies in this compound?

  • Methodological Answer :

  • DFT Workflow : Use B3LYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps, molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. Compare with experimental UV-Vis (λₘₐₓ ~300 nm) and hyperpolarizability measurements .
  • Case Study : A related imidazole-propenone derivative showed a 0.2 eV deviation between DFT-calculated and experimental band gaps, attributed to solvent effects in the latter. Including polarizable continuum models (PCM) in DFT reduces this gap .

Q. What crystallographic strategies are effective for resolving structural ambiguities in sulfonyl-azetidine derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure solution (SHELXS-97) and refinement (SHELXL-97). Key parameters: R₁ < 0.05, data-to-parameter ratio >14:1. For twinned crystals, apply the HKLF5 format in SHELXL .
  • Example : A bromothiophene-imidazole analog (CIF deposit RZ5079) required iterative refinement of anisotropic displacement parameters for the sulfonyl group due to thermal motion .

Q. How can researchers design pharmacological assays to evaluate this compound’s bioactivity, and what are common pitfalls?

  • Methodological Answer :

  • In Vitro Assays :
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with cisplatin controls .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli. Note: Solubility in DMSO/PBS may limit bioavailability .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding to targets like β-tubulin or DNA topoisomerase II. Validate with SPR or ITC .

Q. What statistical approaches are recommended for optimizing synthetic protocols when reaction yields are inconsistent?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a central composite design (CCD) to test variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions .
  • Case Study : A diazomethane synthesis achieved 85% yield after optimizing flow rate (0.2 mL/min) and residence time (15 min) via DoE .

Data Contradiction Analysis

Q. How should researchers address conflicting data between computational predictions and experimental spectroscopic results?

  • Methodological Answer :

Verify Basis Sets : Re-run DFT with larger basis sets (e.g., aug-cc-pVTZ) to check convergence.

Solvent/State Effects : Compare gas-phase DFT results with experimental solution-phase data. Apply implicit solvent models (e.g., COSMO) .

Vibrational Corrections : Include anharmonic corrections in IR simulations if experimental peaks deviate >20 cm⁻¹ .

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